Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl
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Overview
Description
Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl is a chemical compound with the molecular formula C10H11BrFNO2. It is known for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, and an amino group attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-fluorobenzene and methyl acrylate.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the starting materials and facilitate the nucleophilic substitution reaction.
Intermediate Formation: The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the amino group.
Final Product: The final product, this compound, is obtained after purification and isolation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl(S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoatehcl include:
- Methyl(S)-3-amino-3-(2-chloro-5-fluorophenyl)propanoatehcl
- Methyl(S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoatehcl
- Methyl(S)-3-amino-3-(2-bromo-5-chlorophenyl)propanoatehcl
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11BrFNO2 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2-bromo-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
IBLQSTIHNSRHRU-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=C(C=CC(=C1)F)Br)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
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